molecular formula C15H15N3O5 B14775602 Pomalidomide-5'-C2-OH

Pomalidomide-5'-C2-OH

Cat. No.: B14775602
M. Wt: 317.30 g/mol
InChI Key: ZXNNLQCFKRTNNB-UHFFFAOYSA-N
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Description

Thalidomide-5'-O-C2-OH (CAS: 2412057-25-9) is a hydroxylated derivative of thalidomide, a well-known immunomodulatory drug. Its molecular formula is C₁₅H₁₄N₂O₆ (MW: 318.28 g/mol), featuring a 2-hydroxyethoxy substitution at the 5'-position of the isoindole-1,3-dione core . This modification introduces a polar hydroxyl group, which may influence solubility, pharmacokinetics, and target interactions compared to unmodified thalidomide or its derivatives.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethylamino)isoindole-1,3-dione

InChI

InChI=1S/C15H15N3O5/c19-6-5-16-8-1-2-9-10(7-8)15(23)18(14(9)22)11-3-4-12(20)17-13(11)21/h1-2,7,11,16,19H,3-6H2,(H,17,20,21)

InChI Key

ZXNNLQCFKRTNNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amino derivatives .

Scientific Research Applications

Pomalidomide-5’-C2-OH has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-5’-C2-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Modifications Across Derivatives

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Thalidomide-5'-O-C2-OH 2412057-25-9 5'-O-(2-hydroxyethoxy) C₁₅H₁₄N₂O₆ 318.28 -OH, ether, dioxopiperidine
Pomalidomide-5-C5-NH2·HCl 2925306-39-2 5-C5-amine (HCl salt) C₁₈H₂₂N₄O₄·ClH 394.85 -NH₂, amide, dioxopiperidine
Thalidomide-O-PEG3-OH Not provided 5'-O-PEG3-OH Variable ~450–500 PEG spacer, terminal -OH
Thalidomide-4-OH Not provided 4-hydroxyl C₁₃H₁₀N₂O₅ 274.23 -OH, dioxopiperidine

Key Observations :

  • Polarity: The C2-OH group in Thalidomide-5'-O-C2-OH enhances hydrophilicity compared to non-hydroxylated derivatives like thalidomide (MW: 258.23) but is less polar than PEGylated variants (e.g., Thalidomide-O-PEG3-OH) .
  • Chiral Considerations : Thalidomide derivatives require precise chiral separation due to enantiomer-specific activity. The C2-OH group may introduce additional stereochemical complexity, necessitating advanced polysaccharide-based chromatography for purification .
Role of Hydroxyl Groups in Binding and Activity
  • C2-OH in Glucose Dehydrogenases: In unrelated enzymatic systems (e.g., A. For example, 2-deoxyglucose exhibits a ~9-fold reduction in activity compared to glucose .
  • Membrane Interactions : In yeast, the absence of C2-OH in sphingolipids reduces membrane fluidity and impairs transporter localization (e.g., Tat1-EGFP accumulates in intracellular membranes). This suggests that C2-OH in Thalidomide-5'-O-C2-OH may influence drug-membrane interactions or cellular uptake .
Comparison with Pomalidomide Derivatives

Pomalidomide-5-C5-NH2·HCl (CAS: 2925306-39-2) features a pentylamine side chain, which increases molecular weight and introduces a protonatable amine. This modification enhances proteolysis-targeting chimera (PROTAC) compatibility compared to Thalidomide-5'-O-C2-OH, which lacks a terminal reactive group .

Research Findings and Contradictions

  • Contradiction in Hydroxyl Group Importance : While C2-OH is dispensable in some glucose-binding proteins , its absence in sphingolipids critically disrupts membrane dynamics . This duality suggests context-dependent roles for C2-OH in drug design.
  • Structural Similarity vs. Activity: Despite high structural similarity among thalidomide analogues (e.g., Tanimoto coefficient >0.85), minor modifications like C2-OH vs. PEG3-OH lead to divergent bioactivity profiles .

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